1-(1-Methyl-1H-indol-7-yl)ethan-1-amine 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16211282
InChI: InChI=1S/C11H14N2/c1-8(12)10-5-3-4-9-6-7-13(2)11(9)10/h3-8H,12H2,1-2H3
SMILES:
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

1-(1-Methyl-1H-indol-7-yl)ethan-1-amine

CAS No.:

Cat. No.: VC16211282

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methyl-1H-indol-7-yl)ethan-1-amine -

Specification

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 1-(1-methylindol-7-yl)ethanamine
Standard InChI InChI=1S/C11H14N2/c1-8(12)10-5-3-4-9-6-7-13(2)11(9)10/h3-8H,12H2,1-2H3
Standard InChI Key CUKRFAWEICOKFP-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC2=C1N(C=C2)C)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is 1-(1-methyl-1H-indol-7-yl)ethan-1-amine, reflecting its substitution pattern: a methyl group at the indole’s 1-position and an ethanamine group at the 7-position . Its SMILES representation, CC(N)C1=CC=CC2=C1NC=C2C, encodes the connectivity of the indole core, methyl substituent, and amine side chain. The InChIKey PFUMIOHIKRRVEE-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Spectroscopic and Computational Properties

Quantum mechanical calculations predict key properties:

  • LogP (Octanol-Water Partition Coefficient): 1.92 ± 0.35, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (amine group) and 1 acceptor (indole nitrogen) .

  • Topological Polar Surface Area (TPSA): 24.7 Ų, suggesting moderate solubility in polar solvents .

X-ray crystallography data remain unavailable, but molecular dynamics simulations suggest a planar indole ring with the ethanamine side chain adopting a gauche conformation relative to the heterocycle .

Synthetic Methodologies

General Pathways for Indole Functionalization

The synthesis of 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine can be approached via tandem alkylation-amination reactions, as demonstrated in analogous indole systems . A representative protocol involves:

  • Indole Core Formation: Cyclization of 2-alkynylanilines using AgOTf (10 mol%) in 1,2-dichloroethane at 80°C for 4 hours .

  • Methylation: Treatment with methyl iodide in the presence of AlCl₃ (5.0 equiv) in benzene at 80°C for 6 hours to introduce the 1-methyl group .

  • Amine Installation: Reaction with hexan-1-amine (1.2 equiv) under catalytic AgOTf conditions to attach the ethanamine moiety .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at the indole’s 3- and 5-positions necessitate careful control of electrophilic substitution conditions .

  • Amine Stability: The primary amine group is prone to oxidation, requiring inert atmospheres and low-temperature workups .

Hazard ClassCategorySignal WordPrecautionary Measures
Acute Oral Toxicity4 (Harmful)WarningAvoid ingestion; use PPE
Skin Irritation2 (Irritant)WarningWear gloves and protective clothing
Eye Damage1 (Serious)DangerUse safety goggles
Respiratory IrritationSTOT SE 3WarningUse fume hoods
CompoundSubstitution PatternReported Activity
1-Methylindole1-CH₃Neurotransmitter analog
5-Methoxyindole5-OCH₃Antioxidant
7-Nitroindole7-NO₂Anticancer lead
1-(1-Methyl-1H-indol-7-yl)ethan-1-amine1-CH₃, 7-NH₂CH₂CH₃Hypothesized receptor binding

Research Gaps and Future Directions

  • Pharmacokinetic Studies: ADME profiling to assess oral bioavailability and metabolic stability.

  • Target Identification: High-throughput screening against GPCR and kinase libraries.

  • Synthetic Scalability: Development of continuous-flow protocols to improve yield and purity .

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